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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Brigatinib, a potent
anaplastic lymphoma kinase (ALK) inhibitor. It objectively compares Brigatinib's performance
against other ALK inhibitors, supported by experimental data, to inform research and drug
development in ALK-driven malignancies.

Comparative Efficacy of ALK Inhibitors

Brigatinib has demonstrated significant potency against both wild-type and mutated ALK in
numerous preclinical studies. The following tables summarize key quantitative data from these
trials, offering a direct comparison with other prominent ALK inhibitors such as Crizotinib,
Ceritinib, and Alectinib.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
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Target Brigatinib Crizotinib Ceritinib Alectinib

Wild-Type ALK 0.6[1] - - -

EML4-ALK 14[2]3] 107[2][3] 37[2][3] 25[2][3]
NPM-ALK 1.5 - 12[1][4] 23 - 55[5] . ]
ROS1 1.9[2] - ; ]
FLT3 2.1[2] - ; ]
IGF-1R 38[2] - ] )

Insulin Receptor 262[2] - - -

EGFR

29 - 160[2][4]
(L858R/T790M)

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase
activity in cell-free assays.

Table 2: Cellular Activity - Inhibition of ALK-Positive
Cancer Cell Lines (IC50, M)

Cell Line Brigatinib Crizotinib Ceritinib Alectinib
Karpas-299
(ALCL, NPM- 29[6] - - -
ALK)
CLB-BAR
186.40
(Neuroblastoma, 75.27 £ 8.89[7] - -
17.28[7]
ALK A4-11)
CLB-GE
100.00 +
(Neuroblastoma, 225 £ 26[7] - -
17.53[7]
ALK)

Panel of 7 ALK+
4 - 31 (GI50)[1]
NSCLC & ALCL ] - - -

lines
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IC50/GI150 values represent the concentration of the drug required to inhibit 50% of cell

growth/viability.

Table 3: Activity Against ALK Resistance Mutations

(IC50, nM)

ALK Mutation Brigatinib Crizotinib Ceritinib Alectinib
G1202R 184[2] >1000 >1000 >1000
L1196M <50[8]

C1156Y <50[8]

11171S/T <50[8]

F1174C/V <200[2]

V1180L <50[8]

L1152R/P <50[8]

E1210K <50[8]

G1269A <50[8]

Brigatinib is notably effective against a wide range of clinically observed ALK mutations that

confer resistance to first and second-generation ALK inhibitors.[4][5][9]

Table 4: In Vivo Efficacy - Xenograft Models
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Model Treatment

Dosage

Outcome

Karpas-299 (ALCL)

Near-complete tumor

Brigatinib 50-100 mg/kg, daily ]
Xenograft regression[2]
H2228 (NSCLC) o 10, 25, 50 mg/kg, Dose-dependent
Brigatinib ) )
Xenograft daily tumor regression[4]
H2228 (NSCLC) S ) Efficacy similar to 10
Crizotinib 100 mg/kg, daily o
Xenograft mg/kg Brigatinib[4]
CLB-BAR . o
o 50 mg/kg, daily for 14 Potent inhibition of
(Neuroblastoma) Brigatinib
days tumor growth([7]
Xenograft

Table 5: Preclinical Pharmacokinetic Parameters of

Brigatinib

Parameter Value Species Dosing

Cmax 448 ng/mL Mouse 10 mg/kg, oral[6]
t1/2 5.8h Mouse 10 mg/kg, oral[6]
Cmax 305 ng/mL Rat 10 mg/kg, oral[6]
t1/2 3.4h Rat 10 mg/kg, oral[6]
Vss 7.8 L/kg Rat 3 mg/kg, IV[6]
CL 0.46 L/(h-kg) Rat 3 mg/kg, IV[6]
F% 52% Rat 10 mg/kg, oral[6]

Experimental Protocols
In Vitro Kinase Assay

A common method for assessing kinase inhibition is the LanthaScreen™ Eu Kinase Binding

Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay

measures the binding and displacement of a fluorescently labeled tracer to the kinase of

interest.
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 Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor®
647-labeled tracer binds to the ATP-binding site of the kinase. This proximity results in a high
FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a
decrease in the FRET signal.

e General Procedure:

[¢]

A dilution series of the test compound (e.g., Brigatinib) is prepared.

The kinase and a europium-labeled antibody are mixed and added to the assay plate.

[e]

o

The fluorescently labeled tracer is added to initiate the binding reaction.

[¢]

The plate is incubated at room temperature for a specified period (e.g., 1 hour).

[e]

The TR-FRET signal is measured using a plate reader, and IC50 values are calculated

from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as a measure of cell viability.

e Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the
yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan
produced is proportional to the number of viable cells.

e General Procedure:
o Cells are seeded in a 96-well plate and allowed to attach overnight.

o The cells are treated with a dilution series of the test compound for a specified duration
(e.g., 72 hours).

o An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for

formazan crystal formation.
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o The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to
dissolve the formazan crystals.

o The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader. IC50 values are then determined.

Mouse Xenograft Model

In vivo efficacy of anti-cancer compounds is often evaluated using xenograft models, where
human cancer cells are implanted into immunocompromised mice.

» Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a

living organism.
e General Procedure:

o Human cancer cells (e.g., ALK-positive NSCLC or neuroblastoma cell lines) are injected
subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

o Tumors are allowed to grow to a palpable size.
o Mice are randomized into treatment and control groups.

o The treatment group receives the test compound (e.g., Brigatinib) orally or via another
appropriate route at a specified dose and schedule. The control group receives a vehicle.

o Tumor volume is measured regularly (e.g., twice a week) using calipers.

o At the end of the study, mice are euthanized, and tumors may be excised for further
analysis (e.g., Western blotting to assess target inhibition).

Visualizations
Signaling Pathways

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

1
Inhibition
1

1
Cell Mémbrane
1

ALK Receptor Tyrosine Kinas>

Cytoplagm
RAS-RAF-MEK-ERK Pathway = PI3BK-AKT{mTOR Hathway

JAK-STAT Pathway

Cell Proliferation Cell Survival

Click to download full resolution via product page

Caption: ALK signaling and Brigatinib's mechanism of action.
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Caption: General workflow for preclinical evaluation of ALK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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